molecular formula C4H7N5O B8046948 3-amino-6-(aminomethyl)-2H-1,2,4-triazin-5-one

3-amino-6-(aminomethyl)-2H-1,2,4-triazin-5-one

Cat. No.: B8046948
M. Wt: 141.13 g/mol
InChI Key: YHWUTTGSLSPKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-6-(aminomethyl)-2H-1,2,4-triazin-5-one: is a chemical compound with a unique structure and significant potential in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-amino-6-(aminomethyl)-2H-1,2,4-triazin-5-one involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product.

Industrial Production Methods: : Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: : 3-amino-6-(aminomethyl)-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents to introduce new functional groups.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry: : 3-amino-6-(aminomethyl)-2H-1,2,4-triazin-5-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: : In biological research, this compound is studied for its potential effects on cellular processes and signal transduction pathways.

Industry: : this compound is utilized in industrial research for developing new materials and improving existing processes.

Mechanism of Action

The mechanism of action of 3-amino-6-(aminomethyl)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular functions. Detailed studies on its mechanism of action are ongoing to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

    CID 2244 (aspirin): Known for its anti-inflammatory properties.

    CID 5161 (salicylsalicylic acid): Used in pain relief and anti-inflammatory treatments.

    CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug.

    CID 1548887 (sulindac): Another nonsteroidal anti-inflammatory drug.

Uniqueness: Its ability to undergo diverse chemical reactions and its promising biological activity make it a valuable compound for further research and development .

Properties

IUPAC Name

3-amino-6-(aminomethyl)-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c5-1-2-3(10)7-4(6)9-8-2/h1,5H2,(H3,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWUTTGSLSPKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNC(=NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1=NNC(=NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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